molecular formula C13H14N2O B8670673 2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

Cat. No. B8670673
M. Wt: 214.26 g/mol
InChI Key: COJAICVNYKWNJT-UHFFFAOYSA-N
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Description

2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

InChI

InChI=1S/C13H14N2O/c14-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-4,8,15H,5-7H2,(H2,14,16)

InChI Key

COJAICVNYKWNJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)N)C3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (30.4 g, 141 mmol), was suspended in 450 ml of methylene chloride and cooled to 0° C. Oxalyl chloride (14.8 mL, 169 mmol) was added dropwise, followed by two drops of DMF. The resulting mixture was allowed to warm to room temperature and was stirred for 24 h. After re-cooling to 0° C., 450 mL of conc. aqueous ammonium hydroxide were added dropwise. The yellow precipitate that formed was collected by vacuum filtration. After drying, the title compound weighed 17.4 g (58%).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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